molecular formula C11H12F3NOS B11947879 S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate CAS No. 18585-03-0

S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate

Cat. No.: B11947879
CAS No.: 18585-03-0
M. Wt: 263.28 g/mol
InChI Key: XEAWRHSAUAMZCR-UHFFFAOYSA-N
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Description

S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate is a chemical compound with the molecular formula C11H12F3NOS and a molecular weight of 263.284 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate typically involves the reaction of 3-(trifluoromethyl)aniline with carbon disulfide and propyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with propylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Substituted phenyl derivatives.

    Reduction: Amines and thiols.

Scientific Research Applications

S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiolcarbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • S-Propyl N-(2-(trifluoromethyl)phenyl)thiolcarbamate
  • S-Propyl N-(2,4,5-trichlorophenyl)thiolcarbamate
  • S-Propyl N-(2-chloro-5-(trifluoromethyl)phenyl)thiolcarbamate
  • S-Propyl N-(2,5-dimethoxyphenyl)thiolcarbamate
  • S-Propyl N-(4-chloro-2-methylphenyl)thiolcarbamate

Uniqueness

S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and biological activity. The trifluoromethyl group at the 3-position provides distinct electronic and steric effects compared to other positional isomers .

Properties

CAS No.

18585-03-0

Molecular Formula

C11H12F3NOS

Molecular Weight

263.28 g/mol

IUPAC Name

S-propyl N-[3-(trifluoromethyl)phenyl]carbamothioate

InChI

InChI=1S/C11H12F3NOS/c1-2-6-17-10(16)15-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16)

InChI Key

XEAWRHSAUAMZCR-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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